

Preliminary Safety Profile of OR-1896: A Review of Preclinical and Mechanistic Studies

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Compound of Interest

Compound Name: OR-1896

Cat. No.: B022786

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Disclaimer: This document summarizes available preclinical and mechanistic data for **OR-1896** relevant to its safety profile. No dedicated, publicly available toxicology studies, such as acute, sub-chronic, chronic, genetic, or carcinogenicity toxicology, have been identified for **OR-1896**. The information herein is intended for research and drug development professionals and should not be interpreted as a comprehensive toxicity assessment.

Executive Summary

OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer Levosimendan.[1][2] Its prolonged half-life of approximately 75-80 hours in humans contributes significantly to the extended hemodynamic effects observed after Levosimendan administration.[1] This whitepaper provides an in-depth guide to the preliminary safety-relevant findings for **OR-1896**, drawing from available in vitro and in vivo pharmacological and mechanistic studies. While formal toxicity studies are not publicly available, an analysis of its mechanism of action, pharmacokinetics, and cellular effects provides initial insights into its potential safety profile. All quantitative data from the cited studies are summarized, and detailed experimental protocols for key experiments are provided.

Pharmacokinetics and Metabolism

OR-1896 is formed through a multi-step process initiated in the gastrointestinal tract. Approximately 5% of the parent drug, Levosimendan, is converted to the intermediate

metabolite OR-1855 in the large intestine.[1] Subsequently, OR-1855 is acetylated in the liver to form the active metabolite **OR-1896**. [1][3][4]

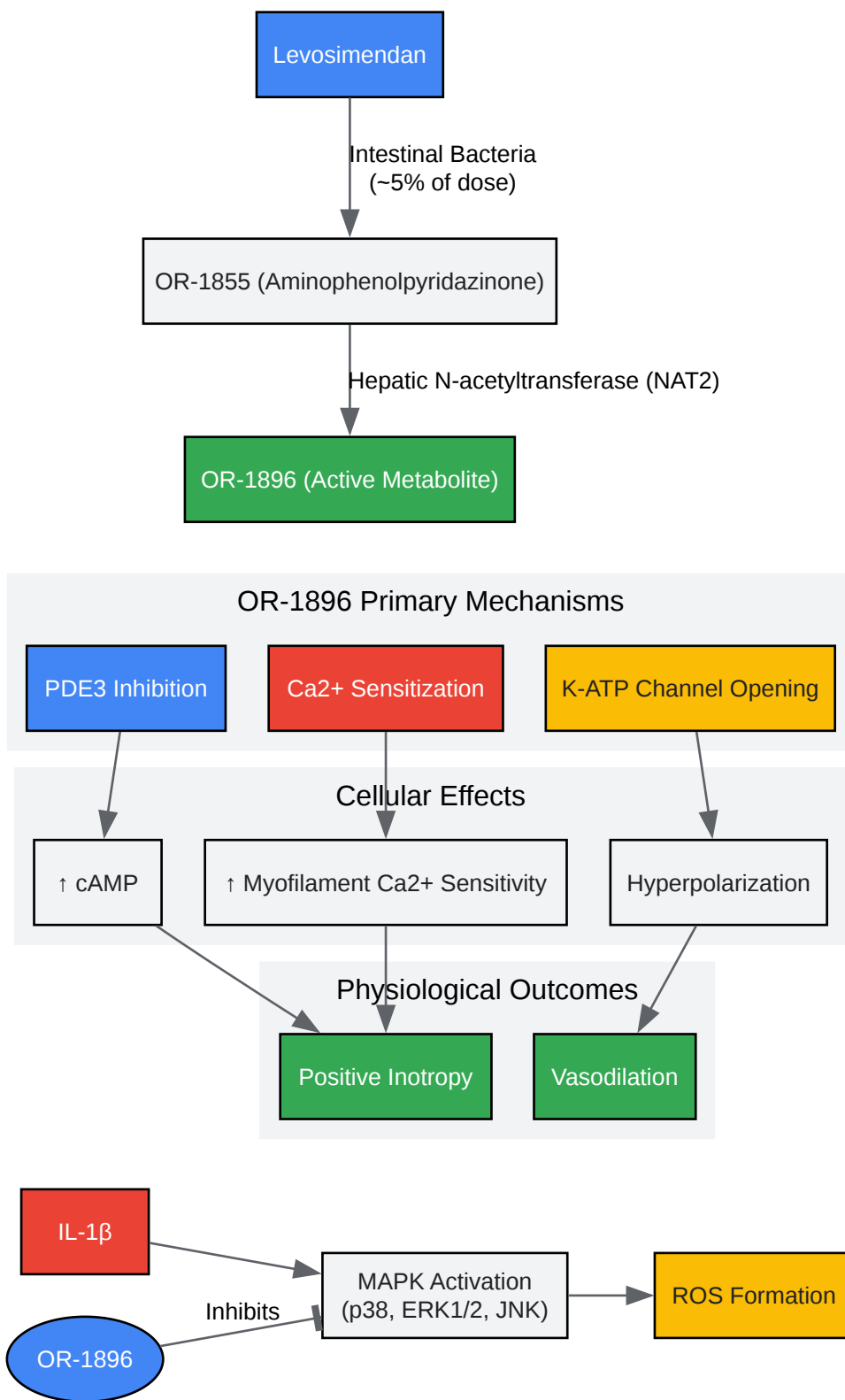
Comparative Pharmacokinetics

The pharmacokinetic parameters of **OR-1896** differ significantly between humans and rats, particularly its half-life. In humans, the elimination half-life is approximately 75-80 hours, whereas in rats, it is considerably shorter. [1][5]

Parameter	Human	Rat	Source
Elimination Half-life	~75-80 hours	~6.5 hours	[1][5]
Primary Route of Excretion	Urine (~87% of dose)	Urine (~69% of dose)	[6][7]
Major Circulating Compounds	OR-1896 and OR-1855	>93% OR-1896	[6][7]
Plasma Protein Binding	~40%	Not Reported	[1]

Metabolism Pathway

The metabolic conversion of Levosimendan to **OR-1896** is a critical aspect of its pharmacological activity.



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